molecular formula C4H9N3O B6274644 (2S,3R)-3-azidobutan-2-ol CAS No. 135357-49-2

(2S,3R)-3-azidobutan-2-ol

Cat. No. B6274644
CAS RN: 135357-49-2
M. Wt: 115.1
InChI Key:
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Description

(2S,3R)-3-azidobutan-2-ol, also known as 3-azido-2-butanol, is an organic compound with a molecular formula of C4H9NO2. It is a colorless liquid with a pungent odor and a boiling point of 85 °C. It is a versatile synthetic reagent, and has been used in various fields such as organic synthesis, biochemistry, and drug development. It is a useful intermediate in the synthesis of natural products and pharmaceuticals, and has been found to have a wide range of applications in the laboratory.

Scientific Research Applications

(2S,3R)-3-azidobutan-2-ol is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, and as a catalyst in reactions involving the formation of carbon-nitrogen bonds. It has also been used to synthesize various natural products and pharmaceuticals, and to study the mechanism of action of drugs in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (2S,3R)-3-azidobutan-2-ol is based on its ability to react with nucleophiles such as amines, thiols, and alcohols. The reaction proceeds through a nucleophilic substitution mechanism, in which the azide group is replaced by the nucleophile. This reaction is useful in the synthesis of various compounds, and has been used to synthesize a variety of natural products and pharmaceuticals.
Biochemical and Physiological Effects
(2S,3R)-3-azidobutan-2-ol has been used in a variety of biochemical and physiological studies. It has been used to study the mechanism of action of drugs, as well as to investigate the effects of various compounds on cellular processes. In addition, it has been used to study the structure and function of proteins and enzymes, and to study the effects of various compounds on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using (2S,3R)-3-azidobutan-2-ol in laboratory experiments is its high reactivity and low cost. It is also easy to handle and store, and is non-toxic. However, there are some limitations to its use, such as its high volatility, which can lead to the loss of the product in some cases. In addition, its reactivity can lead to the formation of unwanted side products in some cases.

Future Directions

The use of (2S,3R)-3-azidobutan-2-ol in laboratory experiments is expected to continue to expand in the future. It has potential applications in the development of new drugs and natural products, as well as in the study of the structure and function of proteins and enzymes. Additionally, it could be used in the development of new synthetic methods, and in the study of the effects of various compounds on cellular processes. It also has potential applications in materials science and nanotechnology.

Synthesis Methods

The most common method for synthesizing (2S,3R)-3-azidobutan-2-ol is by the reaction of 2-butanol with sodium azide. This reaction takes place in aqueous solution and produces the desired product in high yields. The reaction is exothermic and proceeds at room temperature. This method is simple, reliable, and cost-effective, and is widely used in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-3-azidobutan-2-ol involves the conversion of a starting material to an intermediate, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "2-butanol", "sodium azide", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "water" ], "Reaction": [ { "Step 1": "2-butanol is reacted with sulfuric acid to form 2-butyl hydrogen sulfate." }, { "Step 2": "The 2-butyl hydrogen sulfate is then reacted with sodium azide in the presence of sodium hydroxide to form the intermediate, (2S,3R)-3-azido-2-butanol." }, { "Step 3": "The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, (2S,3R)-3-azidobutan-2-ol." }, { "Step 4": "The final product is purified using techniques such as distillation or chromatography." } ] }

CAS RN

135357-49-2

Molecular Formula

C4H9N3O

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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